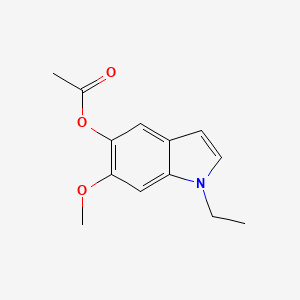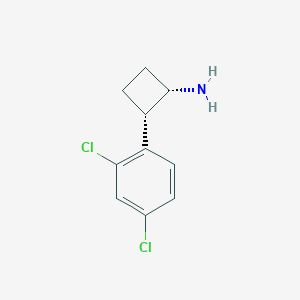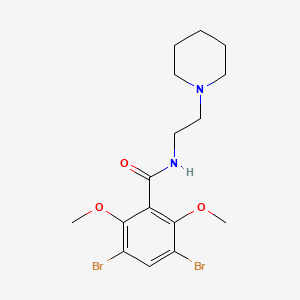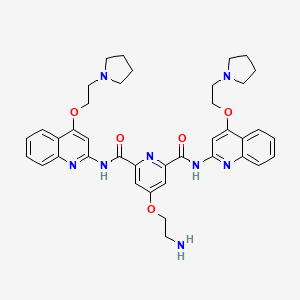
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is a boron-containing compound with a unique cyclic structure This compound is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate typically involves the reaction of boric acid with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is then purified through recrystallization and drying to obtain the final product.
化学反応の分析
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds. These products have various applications in different fields of research and industry.
科学的研究の応用
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with various biomolecules, which can modulate their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
類似化合物との比較
Similar Compounds
Trimethylboroxine: A cyclic anhydride of methyl-boronic acid with similar stability and reactivity.
Methaneboronic anhydride: Another boron-containing compound with comparable chemical properties.
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) dihydrate is unique due to its specific cyclic structure and the presence of sodium ions, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in biological and medical applications where water solubility is crucial.
特性
分子式 |
B3H4Na3O8 |
|---|---|
分子量 |
233.4 g/mol |
IUPAC名 |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;dihydrate |
InChI |
InChI=1S/B3O6.3Na.2H2O/c4-1-7-2(5)9-3(6)8-1;;;;;/h;;;;2*1H2/q-3;3*+1;; |
InChIキー |
CIJYVAXPGFWCHF-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
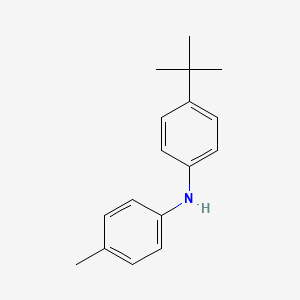
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
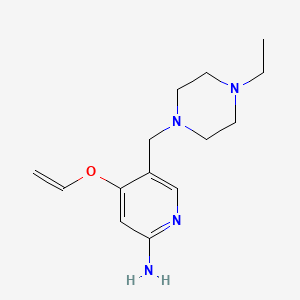

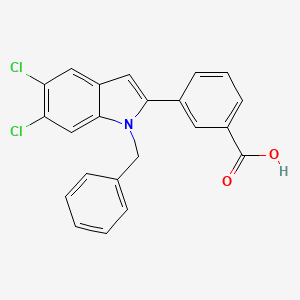
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
